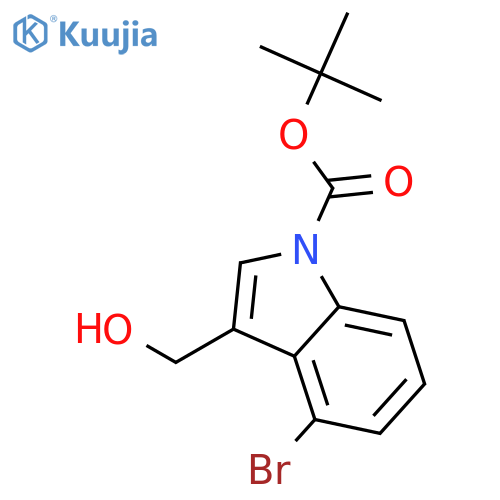

Cas no 914349-05-6 (1-Boc-4-Bromo-3-hydroxymethylindole)

1-Boc-4-Bromo-3-hydroxymethylindole 化学的及び物理的性質

名前と識別子

-

- 1-Boc-4-Bromo-3-hydroxymethylindole

- 1H-Indole-1-carboxylicacid, 4-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester

- tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

- PS-7029

- AKOS015837022

- t-butyl 4-bromo-3-(hydroxymethyl)-1h-indole-1-carboxylate

- 914349-05-6

- 1-boc-4-Bromo-3-(hydroxymethyl)indole

- SCHEMBL22154140

- FT-0755147

- CS-0370371

- MFCD05864709

- ZINC02563733

- tert-butyl 4-bromo-3-(hydroxymethyl)indole-1-carboxylate

- DTXSID30654318

- DS-0076

- 1H-Indole-1-carboxylicacid,4-bromo-3-(hydroxymethyl)-,1,1-dimethylethyl ester

- 4-BROMO-3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- 4-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected

- tert-Butyl4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

- DB-079035

-

- MDL: MFCD05864709

- インチ: InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3

- InChIKey: QWJQFTZLGZCFNQ-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C=C(CO)C2=C(C=CC=C21)Br

計算された属性

- せいみつぶんしりょう: 325.03136g/mol

- どういたいしつりょう: 325.03136g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 51.5Ų

じっけんとくせい

- 密度みつど: 1.42

- ふってん: 442.1°C at 760 mmHg

- フラッシュポイント: 221.2°C

- 屈折率: 1.585

- PSA: 51.46000

- LogP: 3.67930

1-Boc-4-Bromo-3-hydroxymethylindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37650-250mg |

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate |

914349-05-6 | - | 250mg |

¥388.0 | 2023-09-06 | |

| TRC | B415815-10mg |

1-Boc-4-Bromo-3-hydroxymethylindole |

914349-05-6 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Apollo Scientific | OR1688-250mg |

4-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected |

914349-05-6 | 98% | 250mg |

£37.00 | 2025-02-19 | |

| TRC | B415815-100mg |

1-Boc-4-Bromo-3-hydroxymethylindole |

914349-05-6 | 100mg |

$ 80.00 | 2022-06-07 | ||

| Alichem | A199009419-10g |

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate |

914349-05-6 | 95% | 10g |

$534.24 | 2023-08-31 | |

| Chemenu | CM103137-10g |

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate |

914349-05-6 | 95% | 10g |

$239 | 2021-08-06 | |

| Apollo Scientific | OR1688-1g |

4-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected |

914349-05-6 | 98% | 1g |

£39.00 | 2023-06-14 | |

| ChemScence | CS-0370371-5g |

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate |

914349-05-6 | 5g |

$198.0 | 2022-04-01 | ||

| ChemScence | CS-0370371-250mg |

tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate |

914349-05-6 | 250mg |

$122.0 | 2022-04-26 | ||

| Matrix Scientific | 071725-10g |

1-Boc-4-Bromo-3-hydroxymethylindole, 95+% |

914349-05-6 | 95+% | 10g |

$893.00 | 2023-09-09 |

1-Boc-4-Bromo-3-hydroxymethylindole 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

1-Boc-4-Bromo-3-hydroxymethylindoleに関する追加情報

1-Boc-4-Bromo-3-hydroxymethylindole (CAS No. 914349-05-6): A Comprehensive Overview

1-Boc-4-Bromo-3-hydroxymethylindole (CAS No. 914349-05-6) is a highly versatile indole derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound, characterized by its Boc-protected amine and bromine substitution, serves as a critical intermediate in the synthesis of complex molecules. Its unique structural features make it invaluable for drug discovery, particularly in the development of kinase inhibitors and neuroactive compounds.

The growing interest in 1-Boc-4-Bromo-3-hydroxymethylindole is driven by its role in modern medicinal chemistry. Researchers frequently search for "Boc-protected indole synthesis" or "4-bromoindole applications," highlighting its relevance in small-molecule drug design. The compound's hydroxymethyl group offers additional functionalization opportunities, making it a hotspot for innovations in bioconjugation and targeted therapeutics.

From a chemical perspective, 1-Boc-4-Bromo-3-hydroxymethylindole exhibits remarkable stability under standard laboratory conditions, which simplifies its handling and storage. Its molecular weight and solubility profile are optimized for use in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These properties align with the rising demand for "high-purity indole derivatives" in API manufacturing.

In the context of market trends, the demand for custom indole building blocks like 1-Boc-4-Bromo-3-hydroxymethylindole has surged due to advancements in cancer research and CNS drug development. Pharmaceutical companies increasingly seek "Boc-indole suppliers" to accelerate their R&D pipelines. This compound’s compatibility with parallel synthesis techniques further enhances its appeal for combinatorial chemistry applications.

Environmental and regulatory considerations also play a role in the popularity of 1-Boc-4-Bromo-3-hydroxymethylindole. Unlike some traditional intermediates, it avoids classifications as a hazardous substance, making it a safer choice for green chemistry initiatives. This aligns with the industry’s shift toward "sustainable synthetic routes" and "eco-friendly reagents."

Looking ahead, 1-Boc-4-Bromo-3-hydroxymethylindole is poised to remain a staple in drug discovery due to its structural flexibility and synthetic utility. Its integration into AI-driven molecular design platforms underscores its future potential, as researchers explore "machine learning for indole optimization." With its balanced reactivity and safety profile, this compound exemplifies the intersection of innovation and practical application in modern chemistry.

914349-05-6 (1-Boc-4-Bromo-3-hydroxymethylindole) 関連製品

- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)

- 61394-51-2(4-Nitroindolin-2-one)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 115092-85-8(Carmoxirole hydrochloride)

- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)

- 3637-14-7(5-Oxooctanoic acid)

- 898770-72-4((3-chloro-5-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone)

- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)

- 2331260-28-5(C-Oxetan-3-yl-methylamine tosylate)

- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)